N-(tert-butyl)-4-ethoxy-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-ethoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-6-17-12-8-7-11(9-10(12)2)18(15,16)14-13(3,4)5/h7-9,14H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWRUYVVWVYPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Alkylation Using Hafnium Tetrachloride
The direct alkylation of benzenesulfonamides with tert-butylating agents, such as tert-butyl alcohol or tert-butyl acrylate, has been optimized using Lewis acid catalysts. In the method described in patent CN107459471B, hafnium tetrachloride (HfCl₄) catalyzes the reaction between benzenesulfonamide and tert-butanol in N-methylpyrrolidone (NMP) at 150°C. For the target compound, this approach would involve substituting benzenesulfonamide with 4-ethoxy-3-methylbenzenesulfonamide.
Reaction Conditions
The reaction is monitored via HPLC (mobile phase: 70:30 methanol-water, λ = 254 nm). This method’s scalability is supported by its use of inexpensive catalysts and solvents, though the synthesis of 4-ethoxy-3-methylbenzenesulfonamide as a precursor requires additional steps.
Sulfonamide Formation via Sulfonyl Chloride Intermediate
Synthesis of 4-Ethoxy-3-methylbenzenesulfonyl Chloride
The intermediate 4-ethoxy-3-methylbenzenesulfonyl chloride (CAS 69129-64-2) is commercially available or synthesized via chlorosulfonation of 4-ethoxy-3-methylbenzene. Reacting this sulfonyl chloride with tert-butylamine in dichloromethane (DCM) or tetrahydrofuran (THF) provides the target compound.
Procedure
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Dissolve 4-ethoxy-3-methylbenzenesulfonyl chloride (1 eq) in DCM.
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Add tert-butylamine (1.2 eq) and triethylamine (1.5 eq) to scavenge HCl.
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Stir at 25°C for 12 hours.
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Isolate via filtration and recrystallize from ethanol.
Key Data
This method avoids high temperatures but requires handling moisture-sensitive sulfonyl chlorides.
Grignard Reagent-Mediated Synthesis
tert-Butylmagnesium Bromide and Sulfilimine Intermediates
A novel approach from recent literature employs tert-butylmagnesium bromide (Grignard reagent) reacting with sulfilimine precursors. For example, N-{4-(tert-butyl)phenyl-λ⁴-sulfaneylidene}-4-methylbenzenesulfonamide is synthesized via a sulfur-transfer reaction, which can be adapted for the target compound.
Optimized Protocol
-
Generate sulfilimine by reacting 4-ethoxy-3-methylbenzenesulfonamide with elemental sulfur and tetrabutylammonium bromide (TBAB) in 1,2-dichloroethane.
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Add tert-butylmagnesium bromide (1.1 eq) at −78°C.
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Warm to room temperature and quench with aqueous NH₄Cl.
Performance Metrics
This method offers functional group tolerance but involves cryogenic conditions, limiting industrial feasibility.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-4-ethoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The ethoxy and methyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Synthesis of N-(tert-butyl)-4-ethoxy-3-methylbenzenesulfonamide
The synthesis of this compound involves several steps that optimize yield and purity. Recent advancements have highlighted methods that utilize inexpensive and readily available raw materials while minimizing environmental impact. For instance, one method reported a yield exceeding 95.5% with a purity of over 98% using a mild heating reflux reaction at 150°C with hafnium tetrachloride as a catalyst .
Medicinal Chemistry Applications
Sulfonamide compounds, including this compound, are known for their diverse biological activities:
- Antimicrobial Activity : Sulfonamides have been widely recognized for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial cell metabolism. Compounds with similar structures are often evaluated for their effectiveness against various pathogens .
- Cancer Treatment : Research indicates that certain sulfonamide derivatives can act as inhibitors of specific cancer-related pathways. For example, they have been investigated as potential CXCR4 antagonists, which may play a role in tumor metastasis .
- Vaccine Adjuvants : There is ongoing research into the use of sulfonamides as vaccine adjuvants to enhance immune responses. Compounds that can modulate immune signaling pathways are being explored for their ability to improve vaccine efficacy .
Agricultural Applications
In agriculture, sulfonamides are utilized as herbicides and insecticides due to their biological activity against pests and weeds:
- Herbicides : The sulfonamide group is effective in herbicide formulations, providing selective action against specific plant species while minimizing harm to crops .
- Insecticides : Some sulfonamide derivatives demonstrate insecticidal properties, making them valuable in pest management strategies .
Chemical Research and Development
The compound also finds applications in chemical research:
- Catalysis : this compound can serve as a precursor or intermediate in the synthesis of more complex molecules. Its reactivity can be exploited in various organic reactions, including arylation and alkenylation processes .
- Structure-Activity Relationship Studies : Researchers utilize this compound in structure-activity relationship studies to identify new compounds with enhanced biological activity. By modifying the sulfonamide structure, scientists can develop new agents with improved efficacy against diseases .
Case Studies and Research Findings
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-ethoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Sulfonamides
Table 1: Key Structural Features and Properties of Comparable Compounds
*Estimated based on structural similarity to evidence-derived compounds.
Key Observations:
- However, the ethoxy and methyl groups in the target compound introduce additional electron density, which may alter binding affinity compared to simpler analogs like 4-(tert-butyl)-N-isopropylbenzenesulfonamide .
- Reactivity: The presence of amino groups in 3-amino-N-(tert-butyl)-4-(cyclohexylamino)benzenesulfonamide enables participation in hydrogen bonding, contrasting with the target compound’s ethoxy and methyl substituents, which primarily contribute to hydrophobicity.
- Synthetic Complexity : The indene-linked sulfonamide in requires multi-step synthesis involving cyclization, whereas the target compound could be synthesized via direct sulfonylation of 4-ethoxy-3-methylaniline with tert-butylsulfonyl chloride under mild conditions (analogous to ).
Comparative Analysis:
- The target compound’s synthesis is expected to follow the general sulfonylation protocol described in , where arylsulfonyl chlorides react with amines under inert conditions. This contrasts with , which requires post-synthetic modifications (e.g., nitro-to-amine reduction).
- The absence of sensitive functional groups (e.g., nitro or amino) in the target compound simplifies purification compared to or .
Biological Activity
N-(tert-butyl)-4-ethoxy-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of the ethoxy and tert-butyl groups contributes to its lipophilicity, potentially influencing its interaction with biological targets.
This compound exerts its biological effects primarily through interaction with specific enzymes and receptors. The sulfonamide moiety is known to inhibit various enzymatic activities by binding to active sites or allosteric sites on target proteins. This inhibition can lead to alterations in metabolic pathways, making it a candidate for further therapeutic exploration.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzyme activity, particularly in pathways involving inflammatory responses or microbial infections.
- Target Engagement: It has been suggested that the compound interacts with molecular targets involved in the NF-κB signaling pathway, which plays a crucial role in immune response regulation .
Biological Activities
Research indicates that this compound may possess several biological activities:
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Anti-inflammatory Effects: The compound has been explored for its ability to modulate inflammatory responses, possibly through NF-κB pathway inhibition.
- Therapeutic Applications: It is being investigated as a biochemical probe in enzymatic studies and may have implications in drug development for various diseases .
Study 1: Enzymatic Inhibition
A study investigated the structure-activity relationship (SAR) of sulfonamide derivatives, including this compound. The results indicated that modifications to the sulfonamide group significantly affected enzyme affinity and activity. The compound demonstrated promising inhibitory effects on specific enzymes involved in inflammatory pathways .
Study 2: Antitumor Activity
In another study focusing on related compounds, it was noted that structural analogs of this compound exhibited antitumor activity in vitro against various cancer cell lines. This suggests that similar derivatives may also show potential efficacy against tumor growth through targeted inhibition of cancer-related enzymes .
Data Table: Summary of Biological Activities
Q & A
What are the optimal reaction conditions for synthesizing N-(tert-butyl)-4-ethoxy-3-methylbenzenesulfonamide, and how can side reactions be minimized?
Level: Basic
Answer:
The synthesis typically involves a multi-step reaction sequence, including sulfonamide bond formation between a sulfonyl chloride precursor and tert-butylamine. Key parameters include:
- Temperature: Heating to 140 °C promotes sulfonamide bond formation while minimizing side products (e.g., hydrolysis or undesired alkylation) .
- pH Control: Maintaining a weakly basic pH (~8–9) ensures efficient nucleophilic attack by the amine while avoiding decomposition of sensitive functional groups.
- Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction homogeneity.
Side reactions, such as over-alkylation or hydrolysis, are mitigated by strict control of stoichiometry (1:1 molar ratio of sulfonyl chloride to amine) and inert atmosphere (N₂/Ar) to prevent oxidation .
Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Level: Basic
Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy:
- ¹H/¹³C NMR confirms connectivity of the tert-butyl, ethoxy, and methyl groups. The tert-butyl group shows a singlet at ~1.4 ppm (¹H), while the ethoxy methylene protons appear as a quartet at ~3.5–4.0 ppm .
- 2D NMR (HSQC, HMBC) resolves ambiguities in overlapping signals, particularly between the sulfonamide and aromatic protons.
- Mass Spectrometry (HRMS): High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ ion) and verifies purity.
- HPLC-PDA: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for research-grade material) .
How can X-ray crystallography be applied to resolve ambiguities in the molecular structure of this compound?
Level: Advanced
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination:
- Crystallization: Grow crystals via vapor diffusion (e.g., DCM/hexane) or slow evaporation (ethanol/water).
- Data Collection: Use a Mo/Kα X-ray source (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Refinement: Employ the SHELXL software suite for structure solution and refinement. The tert-butyl group’s disorder, common in bulky substituents, is modeled using split positions and restrained isotropic displacement parameters .
- Validation: Cross-check bond lengths (C–S: ~1.76 Å; C–N: ~1.43 Å) and angles against similar sulfonamides in the Cambridge Structural Database (CSD) .
How should researchers address contradictions between spectroscopic data and computational modeling predictions for this compound?
Level: Advanced
Answer:
Discrepancies often arise in dynamic systems (e.g., rotational barriers in the tert-butyl group):
- Dynamic NMR Studies: Variable-temperature NMR (VT-NMR) can detect restricted rotation in the sulfonamide bond. For example, coalescence temperatures for tert-butyl protons may indicate rotational barriers >60 kJ/mol .
- DFT Calculations: Optimize geometries at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts. Compare computed vs. experimental shifts using Mean Absolute Error (MAE < 0.3 ppm for ¹H NMR validates the model) .
- Solvent Effects: Include implicit solvent models (e.g., PCM for DMSO) in calculations to account for dielectric environment differences .
What strategies are recommended for studying structure-activity relationships (SAR) of this compound derivatives?
Level: Advanced
Answer:
Systematic SAR studies require:
- Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or halogen groups) to assess electronic and steric effects .
- Biological Assays: Test derivatives against target enzymes (e.g., carbonic anhydrase or kinase isoforms) using fluorescence-based activity assays. IC₅₀ values are correlated with substituent Hammett σ constants .
- Crystallographic Data: Co-crystallize derivatives with target proteins (e.g., PDB: 2AY) to map binding interactions. The tert-butyl group’s hydrophobicity often enhances binding pocket occupancy .
How can researchers resolve challenges in reproducibility when scaling up the synthesis of this compound?
Level: Advanced
Answer:
Scale-up issues often stem from heat transfer inefficiencies or mixing limitations:
- Flow Chemistry: Implement continuous flow reactors to maintain precise temperature control (±2 °C) and reduce batch-to-batch variability .
- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability in real time .
- Purification: Optimize column chromatography (e.g., gradient elution with EtOAc/hexane) or switch to recrystallization (ethanol/water) for higher yields (>80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
